molecular formula C9H7ClFN3O B7791442 (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B7791442
M. Wt: 227.62 g/mol
InChI Key: QBKVFPGEXAIBLY-UHFFFAOYSA-N
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Description

(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloro-6-fluorophenyl group at position 3 and a methanamine moiety at position 3. This compound is of interest in pharmaceutical research due to its structural versatility, particularly in targeting central nervous system (CNS) or antimicrobial pathways .

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)15-14-9/h1-3H,4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKVFPGEXAIBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reaction: The chloro-fluoro-substituted phenyl ring is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the oxadiazole intermediate.

    Attachment of Methanamine Group:

Industrial Production Methods: In an industrial setting, the production of (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or fluoro groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from pharmaceutical impurity lists and heterocyclic analogs. Key differences in core structures, substituents, and functional groups are highlighted.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Analogs
Compound Name (Reference) Core Structure Substituents/Functional Groups Key Differentiators
(Target) (3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine 1,2,4-Oxadiazole - 2-Chloro-6-fluorophenyl (C3)
- Methanamine (C5)
Oxadiazole core with dual halogenation and primary amine.
[(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (MM1106.07) Benzodiazepine - 7-Chloro-2-fluorophenyl
- Methanamine
Benzodiazepine core (sedative/hypnotic scaffold) vs. oxadiazole; differing halogen positions.
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (MM0070.02) Benzodiazepine - Ketone (C2)
- 7-Chloro-2-fluorophenyl
Ketone replaces methanamine; potential for altered receptor affinity.
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (MM1106.08) Quinazoline - 2-Methyl
- 6-Chloro-2-fluorophenyl
Quinazoline core (kinase inhibitor scaffold); methyl group increases lipophilicity.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole - 3-Chlorophenylsulfanyl
- Trifluoromethyl
- Carbaldehyde
Pyrazole core with sulfanyl and aldehyde groups; trifluoromethyl enhances electron-withdrawing effects.

Biological Activity

The compound (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine is C11H10ClFN4OC_{11}H_{10}ClFN_4O with a molecular weight of 252.68 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its pharmacological relevance.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)0.12 - 2.78
U-937 (Leukemia)Moderate

The compound has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Flow cytometry assays demonstrated that the compound triggers apoptotic pathways in MCF-7 and other cancer cell lines in a dose-dependent manner.

The mechanism by which (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine exerts its biological effects appears to involve:

  • Inhibition of Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
  • Targeting Specific Enzymes : Preliminary studies suggest that it may inhibit specific carbonic anhydrases associated with tumor growth .

Case Studies

A notable study investigated the activity of related oxadiazole derivatives and their effects on various cancer cell lines. The findings indicated that modifications in the oxadiazole structure could enhance cytotoxicity and selectivity towards cancer cells .

Comparative Analysis

Comparative studies have shown that derivatives of oxadiazole compounds often exhibit enhanced biological activity compared to traditional chemotherapeutics such as doxorubicin:

Compound IC50 (µM) Activity Comparison
Doxorubicin~10Standard Reference
(3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine0.12 - 15.63Higher potency observed

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